Fenticlor
Overview
Mechanism of Action
Target of Action
Fenticlor is an antibacterial and antifungal agent primarily used for topical applications . It is also used in veterinary medicine . The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus and Escherichia coli .
Mode of Action
This compound interacts with its targets by being adsorbed by the bacterial cell wall and cell membrane . The cell membrane is likely the main site of adsorption and action . The drug’s uptake involves reversible adsorption of the neutral molecule onto the cell . The quantity of this compound adsorbed determines whether it is bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Biochemical Pathways
This compound affects the metabolic activities of bacterial cells. At bacteriostatic concentrations, this compound inhibits energy-dependent uptake of amino acids, assimilation of amino acids and glucose into cellular material, and total protein synthesis . In contrast, energy-independent uptake of amino acids and the uptake of glucose are minimally affected .
Pharmacokinetics
It is known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
This compound produces rapid and marked damage to the cell membranes of Staphylococcus aureus and Escherichia coli, causing leakage of 260 nm material and pentose from whole cells, and lysis of spheroplasts of E. coli . This membrane damage is related to the bactericidal activity of this compound .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the lipid-rich nature of the cell walls of E. coli acts as an adsorbing barrier, preventing the access of the drug to its site of action . This makes E. coli less susceptible to this compound’s antibacterial action compared to Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
Fenticlor plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be adsorbed by bacterial cells, particularly by the cell wall and cell membrane, where it exerts its antibacterial activity . This compound interacts with enzymes involved in metabolic reactions within the cell, inhibiting energy-dependent processes such as the uptake of amino acids and glucose assimilation . This inhibition disrupts the normal metabolic functions of the cell, leading to its antibacterial effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it is adsorbed by the cell wall and cell membrane, leading to either bacteriostatic or bactericidal effects depending on the concentration . It inhibits energy-dependent uptake of amino acids and glucose, assimilation of these molecules into cellular material, and total protein synthesis . These effects disrupt cellular metabolism and energy production, ultimately leading to cell death. This compound’s impact on cell signaling pathways and gene expression is primarily through its disruption of metabolic processes and energy coupling mechanisms within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound is adsorbed onto the bacterial cell wall and membrane, where it disrupts the normal function of these structures . It inhibits metabolic reactions that are energy-dependent, such as the uptake and assimilation of amino acids and glucose . This inhibition likely results from the disruption of energy coupling mechanisms within the cell, preventing the cell from carrying out essential metabolic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is adsorbed by bacterial cells in a reversible manner, with the extent of adsorption influencing its bacteriostatic or bactericidal effects . Over time, the stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, but its activity may decrease as it degrades or as bacterial cells develop resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound exhibits bacteriostatic effects, inhibiting the growth and reproduction of bacteria . At higher dosages, it exerts bactericidal effects, leading to the death of bacterial cells . High doses of this compound can also result in toxic or adverse effects, such as photosensitivity and potential toxicity to non-target cells . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It inhibits energy-dependent metabolic reactions within bacterial cells, disrupting the normal metabolic flux and leading to the accumulation of unmetabolized substrates . This disruption affects the overall metabolic balance within the cell, contributing to its antibacterial effects. The specific enzymes and cofactors involved in these pathways are primarily those associated with amino acid and glucose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through adsorption onto the cell wall and membrane . It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell. The distribution of this compound within the cell is influenced by its affinity for lipid-rich structures, such as the cell membrane . This localization is crucial for its antibacterial activity, as it allows this compound to disrupt essential cellular functions.
Subcellular Localization
The subcellular localization of this compound is primarily within the cell wall and membrane of bacterial cells . This localization is essential for its activity, as it allows this compound to interact with and disrupt the normal function of these structures. The targeting of this compound to specific compartments within the cell is likely influenced by its chemical properties and interactions with cellular components . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action.
Preparation Methods
Fenticlor can be synthesized through two primary methods:
Aluminum Chloride-Catalyzed Reaction: This method involves the reaction of 4-chlorophenol with sulfur dichloride in the presence of aluminum chloride as a catalyst.
Chlorination of Bis(2-hydroxyphenyl)sulfide: This alternative method involves the chlorination of bis(2-hydroxyphenyl)sulfide.
Chemical Reactions Analysis
Fenticlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiophenols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiophenols, and substituted phenols.
Scientific Research Applications
Fenticlor has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenolic antibacterial agents.
Medicine: It is employed in the development of topical antibacterial and antifungal treatments.
Industry: this compound is used in the formulation of disinfectants and antiseptics.
Comparison with Similar Compounds
Fenticlor is similar to other phenolic antibacterial agents such as hexachlorophene and triclosan. it is unique in its dual antibacterial and antifungal properties. Similar compounds include:
Hexachlorophene: Primarily used as an antibacterial agent.
Triclosan: Used as an antibacterial and antifungal agent in various consumer products.
Chlorhexidine: Another broad-spectrum antimicrobial agent used in medical and dental applications.
This compound’s uniqueness lies in its specific adsorption mechanism and its effectiveness against both bacteria and fungi .
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUSOIHIIPAHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[ClC6H3(OH)]2S, C12H8Cl2O2S | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026137 | |
Record name | Fenticlor | |
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Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO] | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fentichlor | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
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URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
97-24-5 | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenticlor | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=97-24-5 | |
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Record name | Fenticlor [USAN:INN:BAN] | |
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Record name | Fenticlor | |
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Record name | Fenticlor | |
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Record name | Fenticlor | |
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Record name | Fenticlor | |
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Record name | FENTICLOR | |
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Melting Point |
348.4 to 368.2 °F (NTP, 1992) | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
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